3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
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Overview
Description
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a chloro substituent, and a tricyclic core with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The choice of solvent and temperature can significantly impact the reaction outcome, with polar solvents often being preferred for polar reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide include:
- 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 4-hydroxy-2-quinolones
Uniqueness
What sets this compound apart from these similar compounds is its unique tricyclic structure, which includes both sulfur and nitrogen atoms. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Benzamide Core : Central to its structure, providing a site for biological interactions.
- Heterocyclic System : Contains thiazole and benzothiazole rings, which may enhance binding to biological targets.
- Methylsulfanyl Group : This functional group can undergo oxidation to sulfoxides or sulfones, potentially influencing its biological activity.
The mechanism of action is believed to involve:
- Interaction with Enzymes and Receptors : The compound may bind to active or allosteric sites on proteins due to its structural motifs.
- Modulation of Protein Activity : The presence of the methylsulfanyl and morpholine groups can affect binding affinity and specificity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The unique arrangement of the thiazole and benzothiazole rings in this compound suggests potential as a therapeutic agent against various cancers.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes linked to disease pathways. Its ability to engage in nucleophilic substitution reactions allows it to modify enzyme activity effectively.
Case Studies
- In Vitro Studies : Preliminary studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation in various cancer lines. Further research is needed to establish the specific effects of this compound.
- Oxidation Studies : The methylsulfanyl group has been shown to be oxidized under specific conditions, which could lead to the formation of more reactive species that enhance biological activity.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer Activity | Inhibition of tumor growth in cell lines | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
Oxidative Potential | Methylsulfanyl group can be oxidized |
Properties
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSNQIFTVVUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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